5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Catalog No.
S14200145
CAS No.
M.F
C7H4FN3O
M. Wt
165.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Product Name

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

IUPAC Name

6-fluoro-2H-benzotriazole-5-carbaldehyde

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C7H4FN3O/c8-5-2-7-6(9-11-10-7)1-4(5)3-12/h1-3H,(H,9,10,11)

InChI Key

IHHBZHNDKGDNDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)C=O

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is a synthetic organic compound characterized by its unique triazole structure fused with a benzene ring. This compound features a fluorine atom at the 5-position and an aldehyde functional group at the 6-position of the triazole ring. The molecular formula for this compound is C7_7H4_4F1_1N3_3O, and it has a molecular weight of approximately 167.13 g/mol. The presence of the fluorine atom contributes to its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and material science.

Typical of aldehydes and triazoles. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
  • Click Chemistry: The triazole moiety allows for participation in click chemistry reactions, particularly with azides and alkynes, resulting in the formation of diverse triazole derivatives .

The biological activity of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde has been explored in various studies. Compounds containing triazole rings exhibit a range of biological properties including:

  • Antimicrobial Activity: Similar compounds have demonstrated antibacterial and antifungal properties against various pathogens.
  • Anticancer Potential: Triazole derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition: Some studies suggest that triazole-containing compounds may act as inhibitors of specific enzymes relevant in metabolic pathways .

Several synthetic routes have been developed for the preparation of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde:

  • Metal-Catalyzed Azide-Alkyne Cycloaddition: This method utilizes copper(I) catalysts to facilitate the reaction between azides and alkynes to form triazoles .
  • Direct Fluorination: The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents on precursors that contain a benzo[d][1,2,3]triazole structure.
  • Aldehyde Formation: The aldehyde group can be introduced via oxidation of alcohol precursors or through formylation reactions using reagents like Vilsmeier-Haack or other formylating agents .

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde finds applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it serves as a scaffold for designing new pharmaceuticals targeting various diseases.
  • Material Science: Its unique structure may be utilized in the development of new materials with specific electronic or optical properties.
  • Chemical Probes: The compound can act as a chemical probe in biochemical assays to study enzyme activities or cellular processes.

Interaction studies involving 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking and surface plasmon resonance are commonly employed to elucidate these interactions.

For instance:

  • Enzyme Binding: Studies have shown that triazoles can inhibit enzymes like cytochrome P450s involved in drug metabolism, which highlights their potential as drug candidates .
  • Receptor Interactions: Investigations into how these compounds interact with specific receptors could provide insights into their pharmacological profiles.

Several compounds share structural features with 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-benzotriazoleTriazole ring fused with benzeneKnown for its broad-spectrum antimicrobial activity .
4-Fluoro-1H-benzotriazoleFluorinated benzotriazoleEnhanced lipophilicity may improve bioavailability .
5-Methyl-1H-benzotriazoleMethyl substitution on the triazoleExhibits different pharmacological properties due to sterics .
5-Amino-1H-benzotriazoleAmino group substitutionIncreased reactivity towards electrophiles .

The uniqueness of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde lies in its specific combination of fluorine substitution and aldehyde functionality within the triazole framework, which may enhance its biological activity compared to other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

165.03383992 g/mol

Monoisotopic Mass

165.03383992 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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